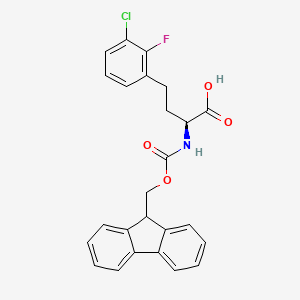![molecular formula C22H20FNO4 B14902445 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B14902445.png)
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[111]pentan-1-yl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorobicyclo[111]pentane moiety, and an acetic acid functional group
准备方法
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid typically involves several steps:
Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.
Formation of the Fluorobicyclo[1.1.1]pentane Moiety: The fluorobicyclo[1.1.1]pentane moiety is introduced through a series of reactions involving fluorination and cyclization.
Coupling Reaction: The protected amino acid is then coupled with the fluorobicyclo[1.1.1]pentane derivative using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine, to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
化学反应分析
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structural features.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid can be compared with other similar compounds, such as:
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(trifluoromethyl)phenyl)propanoic acid: This compound features a trifluoromethylphenyl group instead of the fluorobicyclo[1.1.1]pentane moiety.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methyl-4-pentenoic acid: This compound has a pentenoic acid moiety instead of the fluorobicyclo[1.1.1]pentane group.
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(methylthio)pentanoic acid: This compound contains a methylthio group in place of the fluorobicyclo[1.1.1]pentane moiety.
The uniqueness of this compound lies in its combination of the Fmoc protecting group and the fluorobicyclo[1.1.1]pentane moiety, which imparts distinct chemical and biological properties.
属性
分子式 |
C22H20FNO4 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid |
InChI |
InChI=1S/C22H20FNO4/c23-22-10-21(11-22,12-22)18(19(25)26)24-20(27)28-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,24,27)(H,25,26)/t18-,21?,22?/m1/s1 |
InChI 键 |
HTJXDUQTMJFOCT-OSFYOIPJSA-N |
手性 SMILES |
C1C2(CC1(C2)F)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
规范 SMILES |
C1C2(CC1(C2)F)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


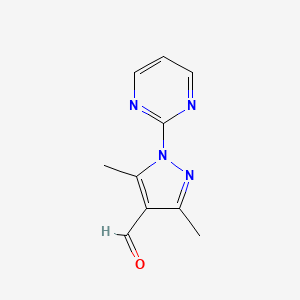
![1-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)-3-(5-phenylfuran-2-yl)propan-1-one](/img/structure/B14902370.png)
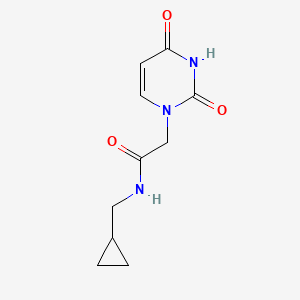

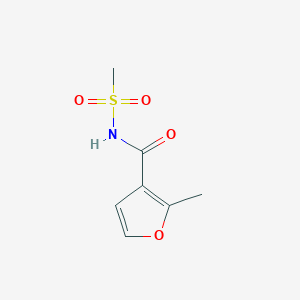
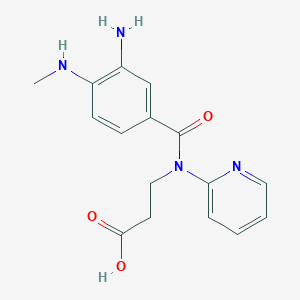
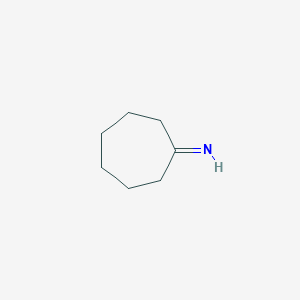

![2-(Bicyclo[2.2.1]heptan-1-yl)acetaldehyde](/img/structure/B14902428.png)


![3-hydroxy-N-[4-(naphthalen-1-ylamino)-4-oxobutyl]quinoxaline-1(2H)-carboxamide](/img/structure/B14902461.png)

